((trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-yl)methanol
Description
Properties
IUPAC Name |
[4-(4-pentylcyclohexyl)cyclohexyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O/c1-2-3-4-5-15-6-10-17(11-7-15)18-12-8-16(14-19)9-13-18/h15-19H,2-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQDWQYYUGUDAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((trans,trans)-4’-Pentyl-[1,1’-bi(cyclohexan)]-4-yl)methanol typically involves the following steps:
Formation of the Bicyclohexane Core: The initial step involves the formation of the bicyclohexane core through a Diels-Alder reaction between cyclohexadiene and a suitable dienophile.
Introduction of the Pentyl Group: The pentyl group is introduced via a Grignard reaction, where pentyl magnesium bromide reacts with the bicyclohexane core.
Addition of the Methanol Group: The final step involves the addition of the methanol group through a reduction reaction using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production of ((trans,trans)-4’-Pentyl-[1,1’-bi(cyclohexan)]-4-yl)methanol may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
((trans,trans)-4’-Pentyl-[1,1’-bi(cyclohexan)]-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo further reduction to form a fully saturated alcohol using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), hydrogen gas (H2) with palladium catalyst
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Saturated alcohols
Substitution: Halides, other substituted derivatives
Scientific Research Applications
Chemistry
((trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-yl)methanol serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various organic reactions, making it useful for creating more complex molecules.
Biology
Research indicates potential biological activities associated with this compound. It has been explored for interactions with biological molecules, suggesting possible pharmacological properties. However, further studies are needed to elucidate its specific effects and mechanisms of action.
Medicine
The compound is being investigated for its therapeutic potential. Its structural characteristics may allow it to act as a precursor in drug development, particularly in creating compounds with specific biological activities.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials that require specific properties. Its unique structure may provide advantages over simpler compounds in terms of performance and functionality .
A study investigated the interactions of this compound with various biological targets. The findings suggested that the compound could influence certain biochemical pathways due to its ability to bind with specific enzymes and receptors.
Case Study 2: Industrial Synthesis Methodology
Research focused on optimizing the synthesis of this compound using continuous flow reactors. The study highlighted improvements in yield and purity through controlled reaction conditions and catalyst use .
Mechanism of Action
The mechanism by which ((trans,trans)-4’-Pentyl-[1,1’-bi(cyclohexan)]-4-yl)methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Functional Groups
(a) (trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-ol (CAS: 82575-70-0)
- Molecular Formula : C₁₇H₃₂O
- Molecular Weight : 252.44 g/mol
- Key Difference : The terminal -CH₂OH group in the target compound is replaced by -OH .
- Impact : The absence of the methylene spacer reduces polarity and may alter hydrogen-bonding interactions, affecting liquid crystal phase behavior.
(b) trans-4'-(p-Tolyl)-[1,1'-bi(cyclohexan)]-4-one (CAS: 125962-80-3)
- Molecular Formula : C₁₉H₂₈O
- Molecular Weight : 272.43 g/mol
- Key Difference: The methanol group is replaced by a ketone (-C=O).
- Impact : Increased electrophilicity due to the ketone enhances reactivity in nucleophilic additions but reduces thermal stability compared to the alcohol derivative .
(c) (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) (CAS: 129738-34-7)
Analogues with Modified Alkyl Chains
(a) 4-(trans-4-Heptylcyclohexyl)-phenol (CAS: 90525-37-4)
- Molecular Formula : C₁₉H₃₀O
- Molecular Weight : 274.44 g/mol
- Key Difference: A heptyl chain replaces the pentyl group, and the bicyclohexyl system is substituted with a phenol group.
(b) 4-(trans-4-Pentylcyclohexyl)phenyl (trans,trans)-4'-Propyl-[1,1'-bi(cyclohexane)]-4-carboxylate (CAS: 131790-57-3)
Aromatic vs. Alicyclic Analogues
(4′-Methylbiphenyl-4-yl)methanol (CAS: 79757-92-9)
- Molecular Formula : C₁₄H₁₄O
- Molecular Weight : 198.26 g/mol
- Key Difference : A biphenyl core replaces the bicyclohexyl system.
- Impact : The aromatic system increases rigidity and π-π stacking interactions but reduces conformational flexibility, limiting its utility in temperature-responsive liquid crystals .
Comparative Data Tables
Table 1: Structural and Physical Properties
Biological Activity
The compound ((trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-yl)methanol (C18H34O) is a unique biaryl compound characterized by its bicyclic structure derived from cyclohexane. Its structure features a pentyl group and a hydroxymethyl group, which contribute to its potential biological activity. Although research on this specific compound is limited, studies of structurally similar compounds suggest promising pharmacological properties.
Structure and Composition
- Molecular Formula : C18H34O
- Molecular Weight : 266.46 g/mol
- Functional Groups : Hydroxymethyl and pentyl groups enhance its reactivity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Grignard Reactions : Utilized for forming carbon-carbon bonds.
- Reduction Reactions : Converting ketones or aldehydes to alcohols.
Careful control of reaction conditions is crucial to achieve high yields and purity.
Pharmacological Potential
Research into the biological activity of this compound indicates potential interactions with various biological targets. Compounds with similar structures have been studied for their:
- Antioxidant Activity : Some biaryl compounds exhibit significant free radical scavenging properties.
- Anti-inflammatory Effects : Structural analogs have shown the ability to modulate inflammatory pathways.
Interaction Studies
Preliminary studies suggest that this compound may interact with:
- Cellular Receptors : Potential binding affinities with receptors involved in inflammatory responses.
- DNA and Proteins : Similar compounds have demonstrated intercalation with DNA and binding to serum proteins like BSA.
Case Studies and Findings
These findings indicate that while direct studies on this compound are sparse, its structural relatives provide insight into its potential biological mechanisms.
Q & A
Q. What are the established synthetic routes for ((trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-yl)methanol, and how do reaction conditions influence yield?
The compound is synthesized via catalytic hydrogenation or epoxide electroreduction. For example, 2-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-yl]-oxirane undergoes electroreduction (Q = 3.4 F/mol) with cobalt catalysis to yield the target alcohol in 64% yield after column chromatography (petroleum ether/ethyl acetate gradient) . Reaction optimization often involves tuning catalysts (e.g., cobalt vs. palladium) and solvent systems to suppress side reactions like over-reduction or epoxide ring-opening. Lower yields (e.g., 42–46% in related bicyclohexyl derivatives) highlight challenges in stereochemical control and purification .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- 1H/13C NMR : Assign axial/equatorial proton environments in the bicyclohexyl system (e.g., δ 1.2–2.5 ppm for cyclohexyl protons) .
- HRMS (ESI) : Confirm molecular weight (e.g., calculated vs. experimental m/z within ±0.001 Da) .
- IR spectroscopy : Identify hydroxyl (O–H stretch ~3300 cm⁻¹) and C–O (1050–1250 cm⁻¹) groups .
- Chromatography : Purity is assessed via GC (≥97% purity for commercial batches) or column chromatography (petroleum ether/dichloromethane) .
Q. How does the trans,trans stereochemistry of the bicyclohexyl core impact physicochemical properties?
The rigid trans,trans configuration reduces conformational flexibility, enhancing thermal stability and liquid crystalline behavior. This is critical for applications in optoelectronic materials, where aligned molecular packing is required . Comparative studies with cis isomers show higher melting points (ΔTm ~20–30°C) and reduced solubility in nonpolar solvents .
Advanced Research Questions
Q. How can conflicting NMR data for bicyclohexyl derivatives be resolved?
Discrepancies in proton splitting patterns or coupling constants (e.g., J = 10–12 Hz for trans-diaxial protons) may arise from dynamic chair flipping or impurities. Strategies include:
- Variable-temperature NMR : Freezing conformational changes at low temperatures (e.g., –40°C) .
- 2D NMR (COSY, NOESY) : Correlate through-space interactions to confirm stereochemistry .
- Deuterated solvents : Eliminate solvent peak interference in crowded spectral regions .
Q. What mechanistic insights explain low yields in cobalt-catalyzed hydroamination of bicyclohexyl alkenes?
In related systems (e.g., N-(2-(4'-pentyl-[1,1'-bi(cyclohexan)]-4-yl)ethyl)-N-(phenylsulfonyl)benzenesulfonamide ), low yields (42%) are attributed to competing anti-Markovnikov pathways or catalyst poisoning by sulfonamide groups. Kinetic studies using deuterated substrates (e.g., D2O quenching) and DFT modeling can identify rate-limiting steps .
Q. How do substituent effects (e.g., pentyl vs. propyl chains) influence liquid crystalline phase behavior?
The pentyl chain enhances mesophase stability by increasing van der Waals interactions. For example, 4-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-yl]-1,2-difluorobenzene exhibits a nematic phase up to 120°C, while propyl analogs show narrower phase ranges. Differential scanning calorimetry (DSC) and polarized optical microscopy are used to map phase transitions .
Q. What strategies mitigate decomposition during long-term storage of bicyclohexyl alcohols?
Oxidation of the hydroxyl group is a key degradation pathway. Stabilization methods include:
- Inert atmosphere storage : Argon or nitrogen to prevent O2/H2O exposure .
- Antioxidants : Addition of 0.1–1% BHT (butylated hydroxytoluene) .
- Low-temperature storage : –20°C to slow radical-mediated degradation .
Methodological Guidelines
Q. Experimental Design Table: Comparative Synthesis Routes
| Method | Catalyst | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|---|
| Epoxide Electroreduction | Cobalt | 64 | 97 | Over-reduction of epoxide |
| Hydroamination | Co(acac)₂ | 42–46 | 95 | Competing anti-Markovnikov |
| Grignard Addition | N/A | 55–60 | 90 | Steric hindrance at bicyclohexyl |
Q. Data Contradiction Analysis Workflow
Replicate experiments : Confirm reproducibility under identical conditions.
Cross-validate techniques : Compare NMR, HRMS, and IR data for consistency.
Isolate intermediates : Identify byproducts via preparative TLC or HPLC.
Computational modeling : Predict spectral patterns using tools like Gaussian or ADF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
